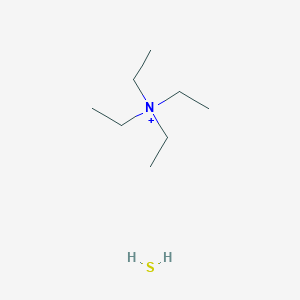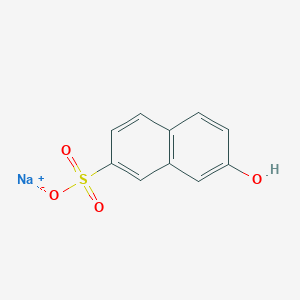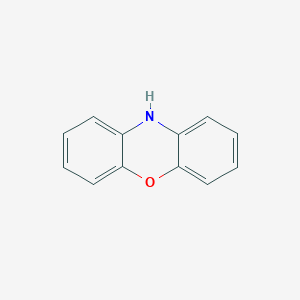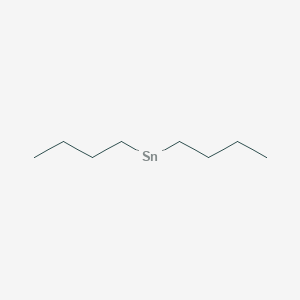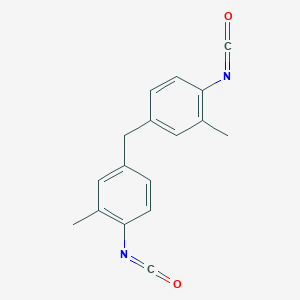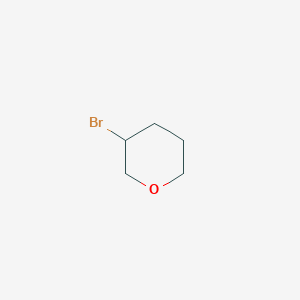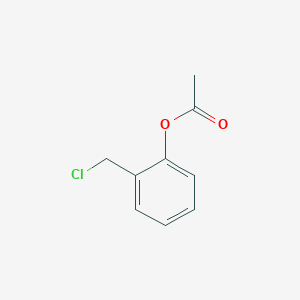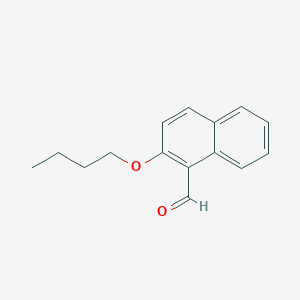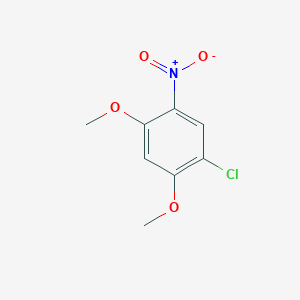![molecular formula C10H23NSi B087379 N-[(Trimethylsilyl)methyl]cyclohexanamine CAS No. 14579-95-4](/img/structure/B87379.png)
N-[(Trimethylsilyl)methyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Trimethylsilyl)methyl]cyclohexanamine is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of cyclohexanamine, which is a cyclic amine that is commonly used in organic synthesis. The addition of a trimethylsilyl group to the cyclohexanamine molecule provides several advantages, such as increased stability and solubility in organic solvents.
Mécanisme D'action
The mechanism of action of N-[(Trimethylsilyl)methyl]cyclohexanamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is located in various regions of the brain and is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel function, and gene expression. N-[(Trimethylsilyl)methyl]cyclohexanamine has been shown to bind to the sigma-1 receptor with high affinity and to modulate its activity, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
N-[(Trimethylsilyl)methyl]cyclohexanamine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel function, and gene expression. It has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in various tests. These effects are believed to be mediated by the modulation of the sigma-1 receptor and its downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(Trimethylsilyl)methyl]cyclohexanamine in lab experiments include its high stability and solubility in organic solvents, which makes it easy to handle and use in various assays. It also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological functions of this receptor. However, its use is limited by its high cost and the lack of knowledge about its long-term effects on biological systems.
Orientations Futures
There are several future directions for the use of N-[(Trimethylsilyl)methyl]cyclohexanamine in scientific research. One direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of N-[(Trimethylsilyl)methyl]cyclohexanamine. Another direction is to study the long-term effects of N-[(Trimethylsilyl)methyl]cyclohexanamine on biological systems, including its potential toxicity and side effects. Finally, N-[(Trimethylsilyl)methyl]cyclohexanamine could be used in the development of new drugs for the treatment of various neurological and psychiatric disorders, such as pain, depression, and anxiety.
Méthodes De Synthèse
The synthesis of N-[(Trimethylsilyl)methyl]cyclohexanamine involves the reaction of cyclohexanamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform and by controlling the reaction temperature and time.
Applications De Recherche Scientifique
N-[(Trimethylsilyl)methyl]cyclohexanamine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It can be used as a building block for the synthesis of various compounds, such as inhibitors of enzymes and receptors. It has been shown to have activity against several targets, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Propriétés
Numéro CAS |
14579-95-4 |
|---|---|
Nom du produit |
N-[(Trimethylsilyl)methyl]cyclohexanamine |
Formule moléculaire |
C10H23NSi |
Poids moléculaire |
185.38 g/mol |
Nom IUPAC |
N-(trimethylsilylmethyl)cyclohexanamine |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
Clé InChI |
NVVGMNZEOWJLGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CNC1CCCCC1 |
SMILES canonique |
C[Si](C)(C)CNC1CCCCC1 |
Synonymes |
N-[(Trimethylsilyl)methyl]cyclohexanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



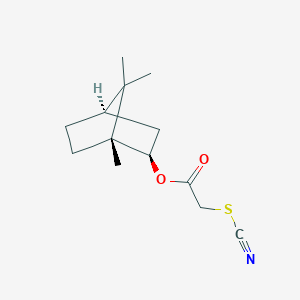
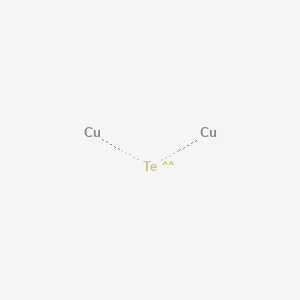
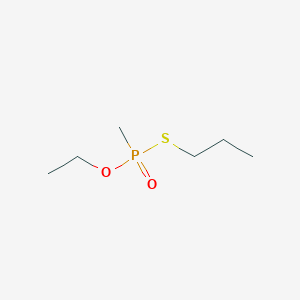
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
